molecular formula C5H10O B3055296 2-Methyltetrahydrofuran, (R)- CAS No. 63798-13-0

2-Methyltetrahydrofuran, (R)-

Cat. No. B3055296
CAS RN: 63798-13-0
M. Wt: 86.13 g/mol
InChI Key: JWUJQDFVADABEY-RXMQYKEDSA-N
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Description

2-Methyltetrahydrofuran (2-MTHF) is an organic compound with the molecular formula C5H10O . It is a highly flammable, mobile liquid . It is mainly used as a replacement for Tetrahydrofuran in specialized applications for its better performance, such as to obtain higher reaction temperatures, or easier separations . It is derived from sugars via furfural and is occasionally touted as a biofuel .


Synthesis Analysis

2-Methyltetrahydrofuran is usually synthesized by catalytic hydrogenation of furfural . Furfural is produced by the acid-catalyzed digestion of pentosan sugars, C5 polysaccharides, in biomass . Thus, the raw materials of 2-methyltetrahydrofuran are renewable biomass rich with cellulose, hemicelluloses, and lignin, such as corncobs or bagasse and other plant and agricultural waste .


Molecular Structure Analysis

The molecular structure of 2-Methyltetrahydrofuran is C5H10O . It is usually produced as a racemic mixture .


Chemical Reactions Analysis

Much like tetrahydrofuran, 2-methyltetrahydrofuran can act as a Lewis base in organometallic reactions . It shows resistance to reduction by lithium making it a promising candidate as electrolytes in lithium batteries .


Physical And Chemical Properties Analysis

2-Methyltetrahydrofuran is a colorless liquid with an ether-like odor . It has a relative density of 0.8552, a boiling point of 80 °C, a freezing point of -136 °C, and a refractive index of 1.4025 . It is soluble in water, and the solubility in water increases with decreasing temperature .

Scientific Research Applications

  • Solvent for Organic Synthesis and Catalysis :

    • It is an important solvent with broad applications in organic chemistry, including the conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts (Liu et al., 2020).
    • 2-Methyltetrahydrofuran has been used as a solvent for the extraction of levulinic acid from dilute aqueous solutions, showing potential for the extraction of other low molecular weight acids (Laitinen, Penttilä, & Kaunisto, 2016).
  • Polymer Synthesis and Pharmaceuticals :

    • It serves as a versatile green solvent in the synthesis of amphiphilic copolymers via different polymerization techniques, which are used in the pharmaceutical industry (Englezou et al., 2020).
    • The solvent is used in synthesizing phosphatidylserine, an important component in cell membranes, through enzymatic processes, highlighting its role in biosynthesis (Duan & Hu, 2013).
  • Biomass Conversion and Biofuel Production :

    • 2-Methyltetrahydrofuran has been studied for its potential as a biofuel component, focusing on reaction kinetics and combustion behavior (Parab et al., 2017).
    • It is considered an attractive biomass-based platform chemical for biofuel production and as a green solvent, synthesized from bio-based levulinic acid and γ-valerolactone (Al-Shaal, Adam, & Palkovits, 2014).
  • Organometallic Reactions :

    • Its properties allow it to replace traditional solvents like tetrahydrofuran in organometallic reactions, including metal-catalyzed coupling reactions (Aycock, 2007).
    • 2-Methyltetrahydrofuran has been used in ruthenium-catalyzed olefin metathesis, demonstrating its applicability in diverse chemical reactions (Smolen, Kędziorek, & Grela, 2014).

Mechanism of Action

2-Methyltetrahydrofuran shows resistance to reduction by lithium, making it a promising candidate as electrolytes in lithium batteries .

Safety and Hazards

2-Methyltetrahydrofuran is highly flammable and can cause skin irritation and serious eye damage . It is harmful if swallowed and may be harmful in contact with skin . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep cool .

Future Directions

2-Methyltetrahydrofuran is derived from renewable raw materials and is a potential greener solvent alternative for organic synthesis . It is touted as a biofuel and is being studied for its potential applications in the extraction of natural products . It is also being explored as a promising candidate as electrolytes in lithium batteries .

properties

IUPAC Name

(2R)-2-methyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUJQDFVADABEY-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348924
Record name UNII-ON97759P67
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyltetrahydrofuran, (R)-

CAS RN

63798-13-0
Record name 2-Methyltetrahydrofuran, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063798130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-ON97759P67
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLTETRAHYDROFURAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON97759P67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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